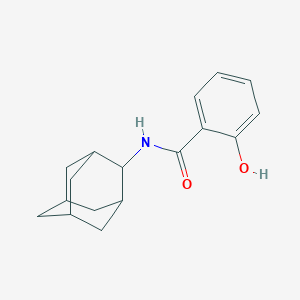
N-(8-quinolinyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-quinolinyl)isonicotinamide, commonly known as QN or NIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QN is a derivative of isonicotinamide and is known for its antimalarial properties. In recent years, QN has been studied extensively for its potential use in the treatment of various diseases, including cancer, tuberculosis, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of QN is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of cellular metabolism. QN has been shown to inhibit the activity of several enzymes, including topoisomerases, which are involved in DNA replication and repair. QN has also been shown to disrupt the function of mitochondria, leading to the production of reactive oxygen species and the induction of apoptosis.
Biochemical and Physiological Effects:
QN has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. QN has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using QN in lab experiments is its potent activity against a wide range of diseases. QN is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, QN has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of QN, including its potential use in combination therapies for various diseases. QN has also been shown to have potential as a diagnostic tool for the detection of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of QN and to identify potential side effects and toxicity issues. Overall, QN is a promising compound that has the potential to be a valuable tool in the treatment of various diseases.
Synthesemethoden
QN can be synthesized through various methods, including the reaction of 8-aminoquinoline with isonicotinic acid in the presence of a dehydrating agent. Another method involves the reaction of 8-hydroxyquinoline with isonicotinic acid hydrazide in the presence of a reducing agent. The synthesis of QN is a complex process that requires careful control of reaction conditions and purification methods to obtain high yields of pure product.
Wissenschaftliche Forschungsanwendungen
QN has been extensively studied for its potential use in the treatment of various diseases. Several studies have shown that QN exhibits potent antimalarial activity by inhibiting the growth of the malaria parasite. In addition to its antimalarial properties, QN has also been shown to have antitumor, antibacterial, and antifungal activity.
Eigenschaften
Produktname |
N-(8-quinolinyl)isonicotinamide |
|---|---|
Molekularformel |
C15H11N3O |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
N-quinolin-8-ylpyridine-4-carboxamide |
InChI |
InChI=1S/C15H11N3O/c19-15(12-6-9-16-10-7-12)18-13-5-1-3-11-4-2-8-17-14(11)13/h1-10H,(H,18,19) |
InChI-Schlüssel |
LPPMWVKXXNJXLN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=NC=C3)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=NC=C3)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)




![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)


![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)

![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)

![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)